Cas no 155398-83-7 (Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester)

Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester structure
155398-83-7 structure
Product name:Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester
CAS No:155398-83-7
MF:C38H39F2N3O6
MW:671.729577302933
CID:214156
PubChem ID:196948

Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester
    • benzyl N-[(2S)-1-[[(2S)-5-(benzylamino)-4,4-difluoro-3,5-dioxo-1-(4-phenylmethoxyphenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
    • Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino
    • CHEMBL123016
    • BDBM50037811
    • MDL-73669
    • WJSVMBNINJAEAH-LQJZCPKCSA-N
    • [1-[[[3,3-Difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]carbamic acid, phenylmethyl ester [S(R*,R*]-
    • MDL 73,669
    • 155398-83-7
    • benzyl N-[(1S)-1-[[(1S)-4-(benzylamino)-1-[(4-benzyloxyphenyl)methyl]-3,3-difluoro-2,4-dioxo-butyl]carbamoyl]-2-methyl-propyl]carbamate
    • DTXSID30165893
    • Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-((4-(phenylmethoxy)phenyl)methyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))-
    • MDL 73669
    • {(S)-1-[(S)-3-Benzylcarbamoyl-1-(4-benzyloxy-benzyl)-3,3-difluoro-2-oxo-propylcarbamoyl]-2-methyl-propyl}-carbamic acid benzyl ester
    • Inchi: InChI=1S/C38H39F2N3O6/c1-26(2)33(43-37(47)49-25-30-16-10-5-11-17-30)35(45)42-32(34(44)38(39,40)36(46)41-23-28-12-6-3-7-13-28)22-27-18-20-31(21-19-27)48-24-29-14-8-4-9-15-29/h3-21,26,32-33H,22-25H2,1-2H3,(H,41,46)(H,42,45)(H,43,47)/t32-,33-/m0/s1
    • InChI Key: WJSVMBNINJAEAH-LQJZCPKCSA-N
    • SMILES: O=C(N[C@H](C(N[C@H](C(C(C(NCC1C=CC=CC=1)=O)(F)F)=O)CC1C=CC(OCC2C=CC=CC=2)=CC=1)=O)C(C)C)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 671.28087
  • Monoisotopic Mass: 671.281
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 17
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 7

Experimental Properties

  • Density: 1.236
  • Boiling Point: 866°Cat760mmHg
  • Flash Point: 477.5°C
  • Refractive Index: 1.575
  • PSA: 122.83

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